1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C₉H₉BrN₂O₂ and a molecular weight of 257.08 g/mol This compound is characterized by the presence of a bromopyridine moiety attached to an azetidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of pyridine derivatives followed by cyclization to form the azetidine ring. . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Medicine: Research into potential therapeutic applications includes its use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring and carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid can be compared with similar compounds such as:
1-(5-chloropyridin-2-yl)azetidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(5-fluoropyridin-2-yl)azetidine-3-carboxylic acid: The fluorine atom imparts different electronic properties, affecting its interactions and stability.
1-(5-iodopyridin-2-yl)azetidine-3-carboxylic acid: The larger iodine atom can lead to different steric and electronic effects.
Properties
CAS No. |
1420867-93-1 |
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Molecular Formula |
C9H9BrN2O2 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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